STING Signaling Activation in THP-1 Cells
STING agonist-24 induces phosphorylation of key downstream effectors in the STING pathway. In THP-1 cells, treatment with STING agonist-24 at a concentration of 10 µM for 3 hours resulted in a quantifiable increase in the phosphorylated forms of STING, TBK1, and IRF3 compared to untreated baseline controls . Additionally, extending the treatment to 5 hours at the same concentration led to elevated secretion of IFN-β and IL-6 . This provides a concrete, concentration-dependent activation benchmark for this specific compound in a widely used human immune cell model.
| Evidence Dimension | Phosphorylation of STING, TBK1, IRF3; Cytokine Induction (IFN-β, IL-6) |
|---|---|
| Target Compound Data | 10 μM (3h and 5h treatment) |
| Comparator Or Baseline | Untreated control (vehicle) |
| Quantified Difference | Qualitative increase over baseline (quantitative fold-change not reported in datasheet) |
| Conditions | In vitro; THP-1 human monocytic leukemia cell line |
Why This Matters
This data establishes a reproducible concentration and assay condition for in vitro experiments, allowing researchers to verify compound activity in their own hands and providing a reference point for comparing the potency of this specific lot of STING agonist-24 against other STING agonists in a cross-study context.
